molecular formula C10H13N3O7 B12838662 Cytidine-5'-carboxylic acid

Cytidine-5'-carboxylic acid

Cat. No.: B12838662
M. Wt: 287.23 g/mol
InChI Key: QINDKUMFRLEJDU-ZHVANOIBSA-N
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Description

Cytidine-5’-carboxylic acid is a derivative of cytidine, a nucleoside that plays a crucial role in biological systems Cytidine is a component of RNA and DNA and is involved in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytidine-5’-carboxylic acid can be achieved through the oxidation of the primary alcohol group at the 5’ position of cytidine. One of the methods involves the use of Dess-Martin periodinane (DMP) as an oxidizing agent. This reagent is typically used for the oxidation of alcohols to aldehydes, but in this case, it further oxidizes the primary alcohol to a carboxylic acid . The reaction conditions involve the protection of secondary alcohols at the 2’ and 3’ positions of ribose to prevent their oxidation. This is achieved by introducing tert-butyldimethylsilyl (TBS) groups at the primary 5’-O-position, followed by protection of the diol and subsequent selective hydrolysis of the TBS group .

Industrial Production Methods

While specific industrial production methods for cytidine-5’-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cytidine-5’-carboxylic acid involves its interaction with various enzymes and molecular targets. It can act as a substrate or inhibitor for enzymes involved in nucleoside metabolism. For example, it can be phosphorylated by uridine-cytidine kinase to form cytidine monophosphate . This phosphorylation is crucial for its incorporation into RNA and DNA, where it can affect gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine-5’-carboxylic acid is unique due to its carboxylic acid group at the 5’ position, which allows it to undergo specific chemical reactions that are not possible with other cytidine derivatives. This makes it a valuable compound for the synthesis of novel nucleoside analogues and for studying enzyme-substrate interactions .

Properties

Molecular Formula

C10H13N3O7

Molecular Weight

287.23 g/mol

IUPAC Name

2-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-5(15)4(14)7(20-8)6(16)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5+,6?,7-,8+/m0/s1

InChI Key

QINDKUMFRLEJDU-ZHVANOIBSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C(=O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)C(C(=O)O)O)O)O

Origin of Product

United States

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